Decenedioic acid

Vue d'ensemble

Description

Méthodes De Préparation

Decenedioic acid can be synthesized through various methods. One common method involves the biotransformation of plant-oil derivatives using microorganisms such as Candida tropicalis . This process involves the oxidative bioconversion of fatty acids or their derivatives. Another method includes the chemical synthesis of this compound from oleic acid through a biocatalytic cascade reaction . This method utilizes Baeyer–Villiger monooxygenase and alcohol dehydrogenase enzymes to achieve the desired transformation.

Analyse Des Réactions Chimiques

Decenedioic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of decanedioic acid. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.

Applications De Recherche Scientifique

Food Science Applications

Honey Authenticity Testing

One of the notable applications of decenedioic acid is in the evaluation of honey authenticity. A study revealed that 2-decenedioic acid can serve as an indicator substance for detecting honey adulteration. The method involves measuring the concentration of 2-decenedioic acid in honey samples; concentrations between 4.0 and 8.0 mg/kg indicate genuine honey, while lower levels suggest adulteration. This approach is praised for its simplicity and high efficiency, making it a viable option for regulatory standards in the honey industry .

| Honey Sample Type | 2-Decenedioic Acid Content (mg/kg) | Judgment |

|---|---|---|

| Genuine Honey | 5.0 | Authentic |

| Adulterated Honey | 3.5 | Adulterated |

Pharmacological Applications

Royal Jelly Studies

This compound is also present in royal jelly (RJ), which is known for its health benefits. Research has shown that after oral administration of RJ, this compound is metabolized and can be detected in plasma samples. The pharmacokinetics of this fatty acid were studied to understand its absorption and metabolism in humans. In clinical trials, it was found that this compound constitutes a small percentage of the fatty acids present in RJ, with an average content of approximately 0.5% relative to other fatty acids like 10-hydroxy-2-decenoic acid (10-HDA) and sebacic acid .

| Fatty Acid | Content in RJ (%) |

|---|---|

| 10-Hydroxy-2-decenoic Acid | 4.34 |

| 10-Hydroxydecanoic Acid | 1.56 |

| 2-Decenedioic Acid | 0.51 |

| Sebacic Acid | 0.30 |

Biochemical Research

Metabolic Pathways

Research on the metabolic pathways involving this compound has revealed its presence in various biological systems, including urine samples from human subjects after ingestion of RJ products. Studies have utilized advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of this compound and assess its bioavailability and potential biological activities .

Industrial Applications

Cosmetic and Nutraceutical Formulations

This compound's properties make it suitable for incorporation into cosmetic formulations due to its potential antimicrobial effects and skin health benefits. Additionally, its role as a bioactive compound in nutraceuticals is being explored, particularly in products aimed at enhancing metabolic health.

Mécanisme D'action

The mechanism of action of decenedioic acid involves its interaction with various molecular targets and pathways. It acts as an inhibitor of hemoglobin subunit alpha and beta in humans . This interaction can affect the oxygen-carrying capacity of hemoglobin and has potential implications for therapeutic applications. Additionally, this compound can participate in enzymatic reactions, such as those catalyzed by Baeyer–Villiger monooxygenase and alcohol dehydrogenase, leading to the formation of various products .

Comparaison Avec Des Composés Similaires

Decenedioic acid can be compared with other similar compounds, such as:

Decanedioic acid (Sebacic acid): Both compounds are dicarboxylic acids, but decanedioic acid has a saturated carbon chain, whereas this compound has an unsaturated carbon chain.

Dodecanedioic acid: This compound has a longer carbon chain compared to this compound and is used in the production of nylon and other polymers.

4E-Decenedioic acid: Similar to this compound, this compound has an unsaturated carbon chain but differs in the position of the double bond.

This compound is unique due to its specific structure and the presence of a double bond, which imparts distinct chemical and physical properties.

Activité Biologique

Decenedioic acid, a dicarboxylic acid with the chemical formula , has garnered attention in recent years for its potential biological activities and health benefits. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its metabolism, pharmacokinetics, and associated health effects.

Metabolism and Pharmacokinetics

Recent research has highlighted the metabolism of this compound, particularly in the context of royal jelly (RJ), a substance produced by honey bees that contains significant amounts of bioactive fatty acids. A study demonstrated that after oral administration of RJ, this compound was detected in plasma samples, indicating its absorption and subsequent metabolism in humans. The area under the concentration-time curve (AUC) for this compound was found to be significantly increased following enzyme treatment, suggesting enhanced bioavailability and absorption .

Table 1: Pharmacokinetic Data of this compound in Royal Jelly

| Compound | AUC (ng h mL) | Statistical Significance |

|---|---|---|

| 2-Decenedioic Acid | 2500.05 ± 569.58 | P < 0.05 |

| Sebacic Acid | 322.57 ± 137.36 | P < 0.05 |

| 3-Hydroxysebacic Acid | 242.98 ± 58.36 | P < 0.05 |

Biological Activities

This compound exhibits a range of biological activities that may contribute to its therapeutic potential:

- Antioxidant Properties : this compound has been shown to possess antioxidant capabilities, which can mitigate oxidative stress—a factor implicated in various chronic diseases .

- Anti-inflammatory Effects : Research indicates that this compound may play a role in reducing inflammation, which is beneficial in conditions such as arthritis and other inflammatory disorders .

- Antibacterial Activity : Several studies have reported antibacterial effects associated with dicarboxylic acids, including this compound, suggesting potential applications in food preservation and therapeutic contexts .

- Metabolic Benefits : The compound has been linked to improvements in lipid metabolism, including reductions in serum total cholesterol and low-density lipoprotein levels, which are crucial for cardiovascular health .

Case Studies and Clinical Findings

Several case studies have provided insights into the clinical relevance of this compound:

- Case Study on Dicarboxylic Aciduria : In patients with medium-chain acyl-CoA dehydrogenase deficiency, urinary excretion profiles showed elevated levels of this compound alongside other dicarboxylic acids. This suggests that altered metabolism of fatty acids can lead to significant clinical manifestations .

- Metabolic Disorders : Research has indicated that unsaturated dicarboxylic acids like this compound can be derived from the oxidation of dietary fats such as oleic and linoleic acids, linking dietary intake to metabolic health .

Propriétés

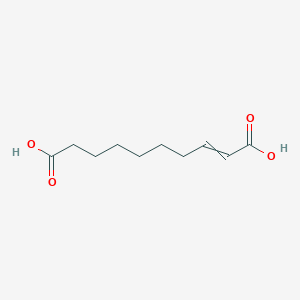

IUPAC Name |

dec-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNMWLWTZWWEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.